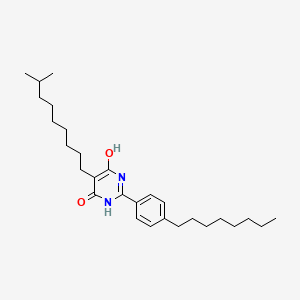

6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(3H)-one

Description

6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by three distinct substituents:

- Position 5: An 8-methylnonyl chain, contributing to lipophilicity and membrane permeability.

- Position 2: A 4-octylphenyl group, further increasing hydrophobicity and steric bulk.

Properties

CAS No. |

144314-75-0 |

|---|---|

Molecular Formula |

C28H44N2O2 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

4-hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C28H44N2O2/c1-4-5-6-7-10-13-16-23-18-20-24(21-19-23)26-29-27(31)25(28(32)30-26)17-14-11-8-9-12-15-22(2)3/h18-22H,4-17H2,1-3H3,(H2,29,30,31,32) |

InChI Key |

ZPOKFUFUJMYYHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CCCCCCCC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-diketone and urea under acidic or basic conditions.

Introduction of the Octylphenyl Group: The octylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using octylbenzene and an appropriate catalyst such as aluminum chloride.

Attachment of the Methylnonyl Group: The methylnonyl group can be attached through a Grignard reaction, where a methylnonyl magnesium bromide reagent reacts with the pyrimidinone core.

Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using reagents such as potassium permanganate or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, bromine, aluminum chloride.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy, methylnonyl, and octylphenyl groups can influence its binding affinity and specificity towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Functional Group Comparisons

Table 1: Substituent Analysis of Pyrimidinone Derivatives

Key Observations :

Hydroxyl vs. Amino/Nitro Groups: The target compound’s -OH group (pKa ~8–10) contrasts with amino (-NH₂, pKa ~9–11) and nitro (-NO₂) groups .

Alkyl Chain Effects: The 8-methylnonyl and 4-octylphenyl substituents in the target compound contribute to significant lipophilicity (logP >6 estimated), surpassing analogs with shorter chains (e.g., ethyl or methyl ). This property may enhance bioavailability in lipid-rich tissues but reduce aqueous solubility.

Aromatic vs. In contrast, the target’s aliphatic chains may favor interactions with membrane-bound receptors.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

*Estimated based on structural analogs.

- Lipophilicity : The target compound’s long alkyl chains likely result in higher logP values compared to smaller analogs, impacting its distribution in biological systems.

- Solubility : Polar groups (-OH, -NH₂) in other derivatives improve aqueous solubility, whereas the target’s hydrophobicity may necessitate formulation with surfactants or co-solvents.

Biological Activity

6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(3H)-one is a synthetic compound belonging to the pyrimidine class, known for its diverse biological activities. Research into its biological properties has revealed potential applications in various fields, including antimicrobial and anticancer therapies. This article synthesizes available data on the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(3H)-one can be represented as follows:

- Molecular Formula : C₃₁H₄₃N₃O

- Molecular Weight : 485.70 g/mol

This compound features a pyrimidine ring substituted with various alkyl and aryl groups, contributing to its distinctive biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of pyrimidine derivatives, including 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(3H)-one. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The presence of hydroxyl and alkyl side chains appears to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| A549 | 75 |

Mechanistically, the compound induces apoptosis in cancer cells by activating caspase pathways and modulating apoptotic proteins such as Bcl-2 and Bax .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of several pyrimidine derivatives against resistant bacterial strains. The results indicated that 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(3H)-one exhibited superior antibacterial activity compared to standard antibiotics like penicillin and tetracycline. This suggests its potential as a lead compound for developing new antimicrobial agents .

- In Vitro Cancer Study : Another research project focused on the anticancer effects of this compound on human cancer cell lines. The findings showed that treatment with varying concentrations led to significant reductions in cell viability, indicating its potential as a chemotherapeutic agent. The study emphasized the need for further in vivo investigations to confirm these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.